

# HKB99 Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

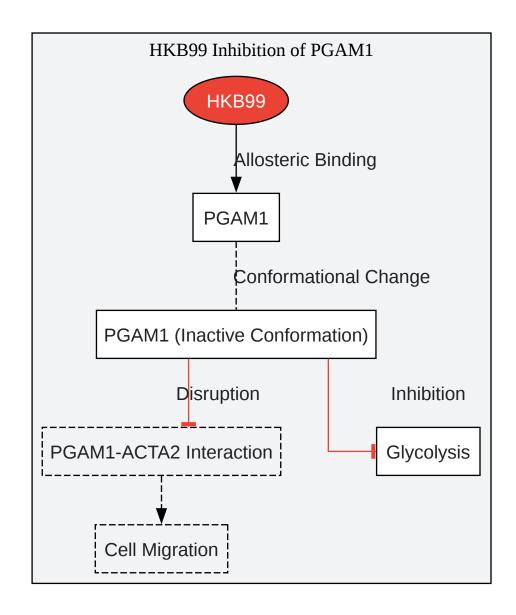
This technical guide provides an in-depth analysis of the mechanism of action of **HKB99**, a novel allosteric inhibitor of Phosphoglycerate Mutase 1 (PGAM1), in the context of Non-Small Cell Lung Cancer (NSCLC). **HKB99** has demonstrated significant potential in suppressing tumor growth and metastasis, as well as overcoming resistance to existing targeted therapies. [1][2]

## Core Mechanism: Allosteric Inhibition of PGAM1

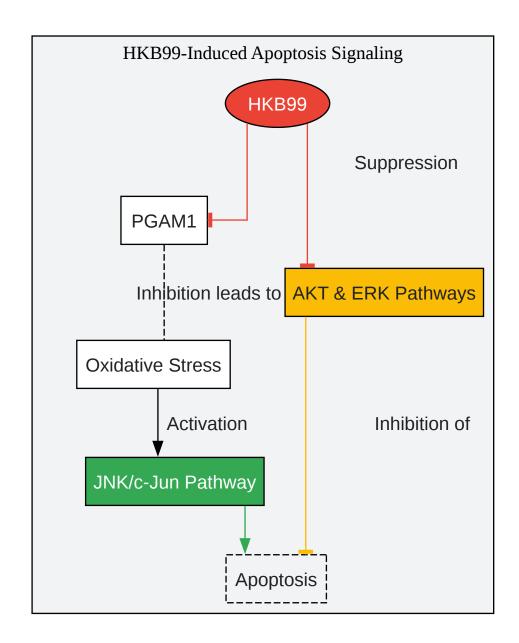
**HKB99** functions as a potent and selective allosteric inhibitor of PGAM1.[1][3] PGAM1 is a key glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate. [4] In many cancers, including NSCLC, PGAM1 is upregulated and plays a crucial role in promoting rapid tumor growth and invasiveness.[4]

Unlike competitive inhibitors that bind to the active site, **HKB99** binds to an allosteric site on PGAM1. This binding event induces a conformational change that blocks the catalytic process. [1][2] Furthermore, this allosteric inhibition disrupts the non-metabolic functions of PGAM1, notably its interaction with  $\alpha$ -smooth muscle actin (ACTA2), which is implicated in cancer cell migration.[1][2][5]

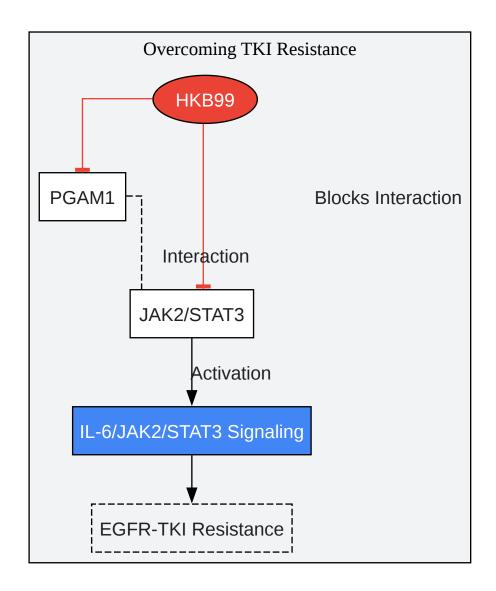




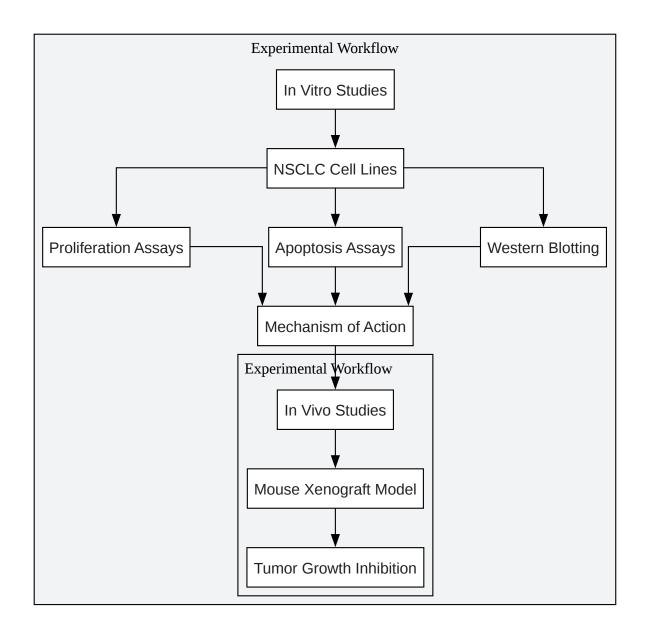












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